molecular formula C14H12ClN3 B3005411 N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine CAS No. 120161-05-9

N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine

Cat. No. B3005411
CAS RN: 120161-05-9
M. Wt: 257.72
InChI Key: KFBHCLBUZPISKR-UHFFFAOYSA-N
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Description

The compound "N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine" is a chemical entity that appears to be structurally related to various benzodiazole derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as P2X(7) antagonists and ligands for catalysis .

Synthesis Analysis

The synthesis of related compounds involves the formation of substituted N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, which have shown potent activity as P2X(7) antagonists . Another related synthesis involves the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to products that undergo ring fission and C–C bond cleavage reactions . Additionally, 3-aryl-2-chloropropanal, a related aldehyde, has been used to synthesize N-aryl-5-(R-benzyl)-1,3-thiazole-2-amines .

Molecular Structure Analysis

The molecular structure of a related compound, N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine, has been determined by X-ray crystallography, revealing a planar benzimidazole ring system and a dihedral angle with the phenyl ring, stabilized by an N–H···N hydrogen bond . Similarly, the structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine has been solved, providing insights into intermolecular contacts and electrostatic potential .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of tertiary amines and subsequent ring fission under specific conditions . The arylation of unsaturated compounds to produce 3-aryl-2-chloropropanal, which then reacts with aryl- and 2-pyridylthioureas, demonstrates the versatility of these compounds in forming heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry . The crystal structure analysis provides additional data on the molecular conformation and intermolecular interactions . The electronic properties, such as the distribution of electrostatic potential and frontier molecular orbitals, have been predicted using theoretical calculations .

Scientific Research Applications

Neuroprotective Agent for Ischemia-Reperfusion Damage

N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine has been studied for its potential as a neuroprotective agent, particularly in the context of ischemia-reperfusion damage. A study explored its metabolism in rats using liquid chromatography and electrospray mass spectrometry, highlighting its relevance in neuroprotection research (Kim et al., 2002).

Reactions and Chemical Synthesis

This compound has been involved in various chemical reactions and synthesis processes. For example, it has been utilized in ring-fission and C–C bond cleavage reactions (Jäger et al., 2002), and in the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole with antimicrobial and cytotoxic properties (Noolvi et al., 2014).

Anti-Inflammatory Applications

This chemical has been studied for its anti-inflammatory potential. A research found that certain derivatives show significant anti-inflammatory activity, suggesting potential medicinal applications (KunnambathKrishnakumar et al., 2013).

Corrosion Inhibition

Interestingly, derivatives of N-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-amine have been explored as corrosion inhibitors. A study on amine derivatives demonstrated their efficacy in protecting mild steel in acidic conditions, indicating their industrial relevance (Boughoues et al., 2020).

Antitumor and Antimicrobial Activities

Some derivatives of this compound have been synthesized and evaluated for antitumor and antimicrobial activities. Research indicates its potential in the development of pharmacophores for antitumor, antifungal, and antibacterial drugs (Suh et al., 2012).

Structural and Spectroscopic Studies

Extensive structural and spectroscopic studies have been conducted on derivatives of this compound. These studies provide insights into the compound's properties and potential applications in various fields (Saral et al., 2017).

Safety and Hazards

  • Hazard Statements : It is essential to handle this compound with care. Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-11-6-2-1-5-10(11)9-16-14-17-12-7-3-4-8-13(12)18-14/h1-8H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBHCLBUZPISKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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